molecular formula C9H7FS B6252070 5-Fluoro-6-methyl-1-benzothiophene CAS No. 1427436-77-8

5-Fluoro-6-methyl-1-benzothiophene

Cat. No. B6252070
CAS RN: 1427436-77-8
M. Wt: 166.22 g/mol
InChI Key: VRFXJUPPTLEJKX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1-benzothiophene (5-FMBT) is an organosulfur compound belonging to the family of benzothiophene derivatives. It is an important intermediate for the synthesis of various pharmaceuticals, dyes, and other compounds. 5-FMBT has been extensively studied for its potential as a reagent, catalyst, or active ingredient in various applications.

Scientific Research Applications

5-Fluoro-6-methyl-1-benzothiophene has been studied for its potential applications in various scientific research areas. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as an active ingredient in the synthesis of pharmaceuticals. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide, as a fluorescent indicator for the detection of hydrogen peroxide, and as a fluorescent dye for the detection of DNA damage.

Mechanism of Action

5-Fluoro-6-methyl-1-benzothiophene has been studied for its potential mechanism of action. It has been suggested that it binds to the active site of enzymes involved in the synthesis of various compounds, thereby inhibiting their activity. Additionally, it has been suggested that this compound may act as a proton donor or acceptor in the synthesis of other compounds, and may also act as a chelator of metals.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been suggested that it may act as an antioxidant, and may also have anti-inflammatory and anti-tumor properties. Additionally, it has been suggested that it may have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-6-methyl-1-benzothiophene in lab experiments has several advantages. It is relatively inexpensive and can be easily synthesized using various methods. Additionally, it is stable and can be stored for long periods of time without any significant degradation. However, there are some limitations to its use in lab experiments. It is a highly reactive compound and can react with other compounds, leading to the formation of unwanted byproducts. Additionally, it is not water-soluble, which can limit its use in aqueous solutions.

Future Directions

There are many potential future directions for 5-Fluoro-6-methyl-1-benzothiophene research. It could be studied further for its potential applications in the synthesis of pharmaceuticals, dyes, and other compounds. Additionally, it could be studied for its potential use in the development of new fluorescent probes and fluorescent indicators. It could also be studied further for its potential biochemical and physiological effects, such as its potential antioxidant and anti-inflammatory properties. Finally, it could be studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular diseases.

Synthesis Methods

5-Fluoro-6-methyl-1-benzothiophene can be synthesized by several methods, including the reaction of 5-fluorobenzaldehyde and 1-methyl-1-benzothiophene in the presence of a base. This reaction yields a mixture of this compound and 5-fluoro-1-methyl-1-benzothiophene. The latter can be separated from the former by column chromatography. Other methods of synthesis include the reaction of 5-fluorobenzaldehyde with 1-methyl-1-benzothiophene in the presence of an acid, as well as the reaction of 5-fluorobenzaldehyde with 2-methyl-1-benzothiophene in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-methyl-1-benzothiophene involves the introduction of a fluorine atom at the 5-position of benzothiophene followed by the introduction of a methyl group at the 6-position.", "Starting Materials": [ "Benzothiophene", "Fluorine gas", "Methylmagnesium bromide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Benzothiophene is reacted with fluorine gas in the presence of a catalyst such as iron(III) fluoride to introduce a fluorine atom at the 5-position of the benzothiophene ring.", "The resulting 5-fluorobenzothiophene is then reacted with methylmagnesium bromide in diethyl ether to introduce a methyl group at the 6-position of the benzothiophene ring.", "The reaction mixture is then quenched with hydrochloric acid to protonate the magnesium species and hydrolyze any remaining Grignard reagent.", "The organic layer is separated and washed with sodium hydroxide solution to remove any acidic impurities.", "The organic layer is then dried over sodium sulfate and concentrated to yield crude 5-fluoro-6-methyl-1-benzothiophene.", "The crude product is purified by column chromatography using ethyl acetate as the eluent to yield the final product." ] }

CAS RN

1427436-77-8

Molecular Formula

C9H7FS

Molecular Weight

166.22 g/mol

IUPAC Name

5-fluoro-6-methyl-1-benzothiophene

InChI

InChI=1S/C9H7FS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3

InChI Key

VRFXJUPPTLEJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CS2)C=C1F

Purity

95

Origin of Product

United States

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